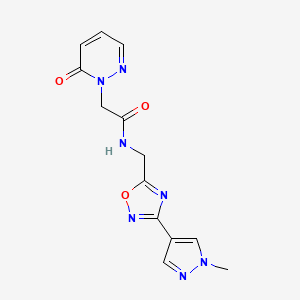
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C13H13N7O3 and its molecular weight is 315.293. The purity is usually 95%.
BenchChem offers high-quality N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
The study of pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes have demonstrated significant antioxidant activity through various in vitro assays. The solid-state structure, characterized by single-crystal X-ray crystallography, reveals intricate supramolecular architectures facilitated by hydrogen bonding interactions. This exploration signifies the role of such compounds in developing antioxidant agents and materials with specific structural properties (Chkirate et al., 2019).
Pharmacological Evaluation for Tumor Inhibition and Antioxidant Effects
A pharmacological study on novel derivatives of 1,3,4-oxadiazole and pyrazoles has highlighted their potential in toxicity assessment, tumor inhibition, and antioxidant activities. Docking studies targeting various enzymes and receptors suggest these compounds could serve as leads in the development of analgesic, anti-inflammatory, and cancer therapeutics, showcasing their versatility and potential in drug development (Faheem, 2018).
Synthesis of Pyridazin-3-one Derivatives
Research on the synthesis of pyridazin-3-one derivatives from active methylene compounds presents a novel class of compounds with potential utility in the synthesis of fused azines. These compounds, through their structural diversity and reactivity, offer a pathway for the development of new materials and therapeutic agents with tailored properties (Ibrahim & Behbehani, 2014).
Biological Assessment of Triazolo[4,3-a]pyridine Derivatives
The synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides and their subsequent biological assessment underline the scientific intrigue in exploring heterocyclic compounds for pharmacological applications. These compounds exhibit a range of biological activities, which could be instrumental in the discovery of new drugs (Karpina et al., 2019).
Antimicrobial Activity of Pyridazine Derivatives
The antimicrobial properties of pyridazine derivatives have been studied, with some compounds showing promising results against various microorganisms. This research avenue is crucial for the development of new antimicrobial agents in response to the growing concern of antibiotic resistance (El-Mariah et al., 2006).
properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O3/c1-19-7-9(5-16-19)13-17-11(23-18-13)6-14-10(21)8-20-12(22)3-2-4-15-20/h2-5,7H,6,8H2,1H3,(H,14,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBBEXAEPXPHPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

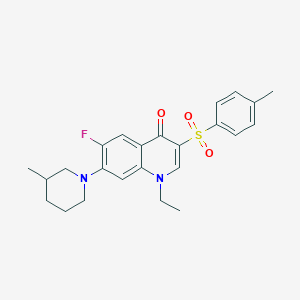

![3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B2884727.png)
![2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-(4-chlorobenzyl)oxime](/img/structure/B2884728.png)
methanone](/img/structure/B2884731.png)

![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,3-benzoxazole](/img/structure/B2884735.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2884737.png)
![N-[3-[2-(4-methoxyphenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2884738.png)
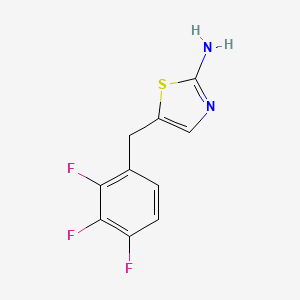
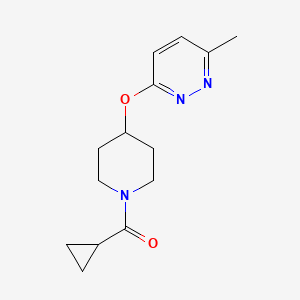
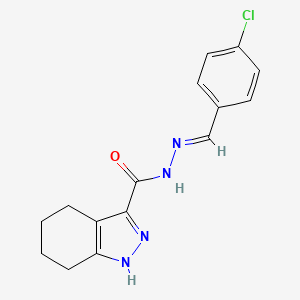
![3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2884744.png)
